molecular formula C18H22ClN3O B6086103 [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol

[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol

Cat. No. B6086103
M. Wt: 331.8 g/mol
InChI Key: WDKQMONFNDCHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The compound's unique structure and mechanism of action make it a promising candidate for various applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves its binding to the catalytic domain of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, thereby inhibiting its activity. [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol activity by [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is its specificity towards [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, which makes it a valuable tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.

Future Directions

There are several potential future directions for the use of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in scientific research. One area of interest is its use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another potential application is its use as a tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. Further research is needed to explore the compound's full potential and limitations in these areas.

Synthesis Methods

The synthesis of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves several steps, starting from the reaction of 4-chlorobenzaldehyde with 4-methylpiperazine to form 4-(4-chlorobenzyl)-1-methylpiperazine. The subsequent reaction with 3-nitro-4-aminophenol yields the intermediate compound, which is then reduced to [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol.

Scientific Research Applications

[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is its use as a [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol inhibitor, which has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-21-8-10-22(11-9-21)17-7-4-14(12-16(17)20)18(23)13-2-5-15(19)6-3-13/h2-7,12,18,23H,8-11,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKQMONFNDCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol

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